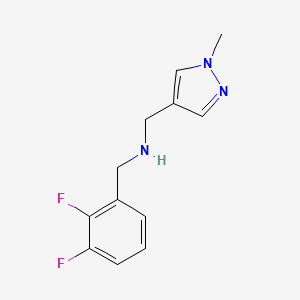

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate, has been a subject of interest due to their broad range of activities . One method involves a condensation reaction by treating ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . Other methods include synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Aplicaciones Científicas De Investigación

Applications in Material Science and Chemistry

Synthesis for Liquid Crystal Displays : A study by Bojinov and Grabchev highlighted the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, showcasing their potential application in liquid crystal displays due to a high orientation parameter in nematic liquid crystals, indicating their promise for enhancing display technologies (Bojinov & Grabchev, 2003).

Photodiode Applications : Elkanzi et al. synthesized a novel compound and explored its application in organic photodiodes. Their work on the molecular, structural, and morphological characterizations of thin films prepared from this compound points towards its significant potential in the design and manufacturing of organic photodiodes, given its remarkable optical behavior (Elkanzi et al., 2020).

Zinc(II)-Specific Fluorescing Agents : Research conducted by Mahadevan et al. focused on the synthesis of Zinquin ester and Zinquin acid, both of which are zinc(II)-specific fluorophores. These compounds, related in structure to Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate, show promise for use in studying biological zinc(II), offering insights into zinc's role in biological systems (Mahadevan et al., 1996).

Pharmaceutical and Biological Research

Antitumor Activities : A study on the synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives by Alvarez-Ibarra et al. revealed that certain structural features, including a positive charge density and conformational flexibility, are essential for significant antitumor activity. This research underscores the potential of quinoline derivatives in the development of anticancer therapeutics (Alvarez-Ibarra et al., 1997).

Antibacterial Quinolines : Koga et al. synthesized and evaluated the antibacterial activity of 6,7,8-polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Their findings contribute to understanding the structure-activity relationships in quinoline derivatives, potentially guiding the design of new antibiotics (Koga et al., 1980).

Mecanismo De Acción

Target of Action

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate is a quinoline derivative. Quinoline derivatives have been found to show selectivity in binding to the estrogen receptor β (ER β) . The ER β plays an important role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Given its potential interaction with er β, it may influence pathways related to estrogen signaling . Estrogen signaling plays a crucial role in a variety of biological processes, including cell growth, differentiation, and function .

Pharmacokinetics

The quinoline core is a common feature in many pharmaceuticals, suggesting that this compound may have favorable adme properties .

Result of Action

Its potential interaction with er β suggests that it may influence cellular processes regulated by estrogen signaling, such as cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .

Propiedades

IUPAC Name |

ethyl 8-cyano-4-(3-methylanilino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-3-25-20(24)17-12-22-18-14(11-21)7-5-9-16(18)19(17)23-15-8-4-6-13(2)10-15/h4-10,12H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDWBZYJFRYLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2988582.png)

![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2988586.png)

![N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2988593.png)

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)